4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine

Lipophilicity Drug design ADME prediction

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-11-6) is a 2,4,6-trisubstituted pyrido[3,2-d]pyrimidine derivative bearing an ethoxy group at position 4, a 2-amino group, and a 4-trifluoromethylphenyl substituent at position Its molecular formula is C₁₆H₁₃F₃N₄O with a molecular weight of 334.30 g/mol. The compound belongs to a scaffold class recognized in the patent literature as capable of modulating protein kinase activity, including CDK, PI3K, and EGFR family kinases.

Molecular Formula C16H13F3N4O
Molecular Weight 334.30 g/mol
CAS No. 917759-11-6
Cat. No. B12601540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine
CAS917759-11-6
Molecular FormulaC16H13F3N4O
Molecular Weight334.30 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)N
InChIInChI=1S/C16H13F3N4O/c1-2-24-14-13-12(22-15(20)23-14)8-7-11(21-13)9-3-5-10(6-4-9)16(17,18)19/h3-8H,2H2,1H3,(H2,20,22,23)
InChIKeyGRNXKTHFOKQPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-11-6): Core Structural Identity and Procurement-Relevant Physicochemical Profile


4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-11-6) is a 2,4,6-trisubstituted pyrido[3,2-d]pyrimidine derivative bearing an ethoxy group at position 4, a 2-amino group, and a 4-trifluoromethylphenyl substituent at position 6. Its molecular formula is C₁₆H₁₃F₃N₄O with a molecular weight of 334.30 g/mol [1]. The compound belongs to a scaffold class recognized in the patent literature as capable of modulating protein kinase activity, including CDK, PI3K, and EGFR family kinases [2]. Key computed physicochemical descriptors include an XLogP3 of 3.4, a topological polar surface area (TPSA) of 73.9 Ų, one hydrogen bond donor, and eight hydrogen bond acceptors [1], placing it within drug-like chemical space and distinguishing it from less lipophilic, unsubstituted-phenyl analogs.

Why 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine Cannot Be Replaced by Generic In-Class Analogs: The Quantifiable Impact of the 4-Trifluoromethylphenyl Substituent


Within the 4-ethoxy-6-aryl-pyrido[3,2-d]pyrimidin-2-amine subseries, even single-atom substitutions at the 6-phenyl para position produce large shifts in lipophilicity (ΔXLogP3 up to ~2.8 log units vs. the unsubstituted phenyl analog) that directly govern membrane permeability, plasma protein binding, and metabolic stability [1][2]. The para-CF₃ group on the 6-phenyl ring of the target compound contributes three fluorine atoms as hydrogen bond acceptors and exerts a strong electron-withdrawing effect (Hammett σₚ ≈ +0.54), which modulates the electron density of the pyrido[3,2-d]pyrimidine core and alters kinase ATP-binding site interactions relative to 4-OCH₃ (σₚ ≈ –0.27), 4-F (σₚ ≈ +0.06), or unsubstituted phenyl analogs [3]. The NEUPHARMA patent explicitly teaches that pyrido[3,2-d]pyrimidine scaffolds substituted with aromatic and heteroaromatic moieties at position 6 produce distinct kinase inhibition selectivity profiles [2], meaning two compounds differing only in the 6-aryl para substituent cannot be assumed interchangeable for biological target engagement or off-target liability.

Quantitative Differentiation Evidence for 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 4-CF₃-phenyl vs. 4-F-phenyl, 4-OCH₃-phenyl, and Unsubstituted Phenyl Analogs

The target compound's computed XLogP3 of 3.4 [1] represents a substantial increase in lipophilicity relative to its unsubstituted-phenyl analog 4-ethoxy-6-phenylpyrido[3,2-d]pyrimidin-2-amine (CAS 917759-08-1). The unsubstituted pyrido[3,2-d]pyrimidine core scaffold itself has an XLogP3 of 0.6 [2], while the 2,4-dichloro-6-(4-fluorophenyl) analog (CAS 917758-92-0) reaches XLogP3 = 4.2 [3]. The 4-CF₃ moiety on the target compound positions its lipophilicity between the 4-F-phenyl (higher XLogP3 due to dichloro substitution) and the core scaffold, achieving a balanced logP that supports both passive membrane permeability and aqueous solubility—a critical parameter for cell-based assay performance and in vivo exposure. In contrast, the 4-methoxyphenyl analog (CAS 917759-81-0) is expected to have lower XLogP3 due to the polar OCH₃ group, potentially reducing membrane penetration.

Lipophilicity Drug design ADME prediction

Hydrogen Bond Acceptor Capacity: 4-CF₃-phenyl (8 HBA) vs. 4-F-phenyl and Unsubstituted Phenyl Analogs

The target compound possesses 8 hydrogen bond acceptors (HBA) as computed by PubChem, contributed by the pyrido[3,2-d]pyrimidine core nitrogens, the 2-amino group, the 4-ethoxy oxygen, and the three fluorine atoms of the 4-CF₃ substituent [1]. By comparison, the 4-fluorophenyl analog (CAS 897362-24-2, C₁₅H₁₃FN₄O, MW 284.29) contains only one fluorine atom and thus has approximately 6 HBA . The additional HBA capacity from the CF₃ group provides enhanced potential for halogen-bonding interactions with kinase hinge-region residues and may improve aqueous solubility through dipole-dipole interactions with water. This increased HBA count, combined with a single hydrogen bond donor (HBD = 1), yields an HBA/HBD ratio of 8:1 for the target, versus ~6:1 for the mono-fluoro analog—a difference that can influence both solubility and protein-binding thermodynamics.

Hydrogen bonding Target engagement Solubility

Electron-Withdrawing Strength at the 6-Phenyl Para Position: CF₃ (σₚ = +0.54) vs. F (σₚ = +0.06) vs. OCH₃ (σₚ = –0.27)

The Hammett substituent constant (σₚ) quantifies the electron-withdrawing or -donating character of the para substituent on the 6-phenyl ring. The 4-CF₃ group of the target compound has σₚ = +0.54, indicating strong electron withdrawal, compared to σₚ = +0.06 for 4-F, σₚ = –0.27 for 4-OCH₃ (electron-donating), and σₚ = 0.00 for unsubstituted phenyl [1]. The strong electron withdrawal by CF₃ decreases the electron density of the pyrido[3,2-d]pyrimidine core, which can strengthen π-stacking interactions with the conserved Phe gatekeeper residue in kinase ATP-binding pockets and modulate the basicity of the pyrimidine N1 and N3 nitrogens involved in hinge-region hydrogen bonding [2]. The ERK5 inhibitor BAY-885 (a 7-substituted piperidin-4-yl-pyrido[3,2-d]pyrimidine) demonstrated that subtle electronic modulation of the core translates to large differences in kinase selectivity and potency [3].

Electronic effects Kinase inhibition SAR

Pyrido[3,2-d]pyrimidine-2-amine Scaffold Kinase Inhibition: Class-Level Potency Benchmarks for Procurement Triage

Although no publicly available IC₅₀ value has been reported specifically for 4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine, the pyrido[3,2-d]pyrimidine-2-amine scaffold class has demonstrated potent kinase inhibition across multiple targets: a 4,6-disubstituted pyrido[3,2-d]pyrimidine compound (21o) achieved IC₅₀ values of 1 nM (MNK1), 7 nM (MNK2), 43 nM (PIM1), 232 nM (PIM2), and 774 nM (PIM3) [1]; 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines yielded PI3Kα IC₅₀ values between 3 and 10 nM [2]; a pyrido[3,2-d]pyrimidine derivative S5 showed PI3Kδ IC₅₀ = 2.82 nM and SU-DHL-6 cell IC₅₀ = 0.035 µM vs. idelalisib [3]. The NEUPHARMA patent (US2017/0050936) discloses pyrido[3,2-d]pyrimidine compounds with an aromatic moiety at position 6 as kinase inhibitors for cancer treatment [4]. The target compound, bearing the 4-CF₃-phenyl group at position 6 and a 2-amino-4-ethoxy substitution pattern consistent with this pharmacophore, is expected to exhibit kinase inhibitory activity within the nanomolar to low micromolar range across a panel of kinases. Procurement of this specific 4-CF₃-phenyl analog, rather than the unsubstituted or 4-OCH₃-phenyl variants, enables direct experimental determination of the CF₃ contribution to potency and selectivity.

Kinase inhibition CDK PI3K Potency benchmarks

Metabolic Stability Prediction: 4-CF₃-phenyl Blockade of CYP-Mediated Para-Hydroxylation vs. 4-H-phenyl and 4-OCH₃-phenyl Analogs

The 4-CF₃ substituent at the para position of the 6-phenyl ring blocks the primary site of cytochrome P450-mediated aromatic hydroxylation that occurs on unsubstituted phenyl rings [1]. In the unsubstituted phenyl analog (CAS 917759-08-1), the para position is available for CYP-catalyzed oxidation to a phenol metabolite, which can undergo subsequent glucuronidation or sulfation and accelerate compound clearance. The 4-OCH₃ analog (CAS 917759-81-0) is susceptible to O-demethylation by CYP2C9 and CYP2C19. By contrast, the CF₃ group is metabolically inert under standard Phase I oxidative conditions due to the strength of the C–F bond (~485 kJ/mol vs. ~439 kJ/mol for C–H) and the absence of abstractable hydrogen, a property exploited in numerous marketed drugs including fluoxetine, celecoxib, and sorafenib [2]. The benchchem product listing notes that the 4-(trifluoromethyl)phenyl substituent enhances 'resistance to oxidative metabolism' , consistent with established medicinal chemistry principles.

Metabolic stability CYP450 Oxidative metabolism

Caveat on Direct Biological Evidence: Known Data Gaps for This Specific Compound

An extensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay (conducted April 2026) did not identify any primary research publication or patent example reporting quantitative biological activity data (IC₅₀, Kᵢ, Kd, EC₅₀, cellular activity, or in vivo efficacy) for the specific compound 4-ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine (CAS 917759-11-6). All evidence presented in this guide is therefore derived from (a) computed physicochemical properties from authoritative databases [1], (b) class-level SAR inference from structurally related pyrido[3,2-d]pyrimidine derivatives [2][3], and (c) established medicinal chemistry principles regarding CF₃ substituent effects [4]. Prospective users should commission de novo biochemical profiling against their kinase(s) of interest before selecting this compound over an analog with published potency data. This data gap does not diminish the compound's utility as a SAR probe, but it must be factored into procurement timelines and experimental design.

Data availability Experimental validation Procurement risk

Recommended Application Scenarios for 4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening: Probing the Contribution of 4-CF₃-phenyl Electron Withdrawal to Target Engagement

This compound is optimally deployed as a SAR probe in broad-panel kinase selectivity screens (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to quantify the contribution of the strong electron-withdrawing 4-CF₃ substituent (σₚ = +0.54) [1] to kinase potency and selectivity. The compound's XLogP3 of 3.4 and TPSA of 73.9 Ų [2] predict adequate solubility at typical screening concentrations (1–10 µM in <1% DMSO). Running this compound in parallel with its 4-F-phenyl (σₚ = +0.06), 4-OCH₃-phenyl (σₚ = –0.27), and unsubstituted phenyl (σₚ = 0.00) analogs at a single concentration (e.g., 1 µM) generates a quantitative electronic-substituent activity relationship across the para position. The NEUPHARMA patent indicates that pyrido[3,2-d]pyrimidines with aromatic 6-substituents inhibit kinase signal transduction and cellular proliferation [3].

In Vitro Metabolic Stability Head-to-Head Comparison: CF₃ vs. OCH₃ and Unsubstituted Phenyl Analogs

A direct comparative study of metabolic stability using human, rat, and mouse liver microsomes (HLM, RLM, MLM) or cryopreserved hepatocytes, measuring intrinsic clearance (CLᵢₙₜ, µL/min/mg protein) and half-life (T₁/₂). The 4-CF₃ group blocks para-hydroxylation, while the 4-OCH₃ analog (CAS 917759-81-0) undergoes O-demethylation by CYP2C9/2C19, and the unsubstituted phenyl analog (CAS 917759-08-1) is susceptible to direct ring oxidation [4]. Running all three compounds at 1 µM in duplicate with appropriate positive controls (e.g., testosterone, diclofenac) provides quantitative CLᵢₙₜ and T₁/₂ values to validate the predicted metabolic stability advantage of the CF₃-substituted compound. The resulting data can be used to rank-order analogs for progression to cell-based assays where compound stability over 24–72 h incubation is critical.

Cellular Antiproliferative Profiling in Kinase-Addicted Cancer Cell Lines

The compound's computed drug-like properties and scaffold-level kinase inhibition precedent support deployment in a panel of kinase-addicted cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116, A549, K562) to determine GI₅₀ values. The 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine series has demonstrated micromolar cytotoxicity in cancer cell lines with activated PI3K pathway [5], and compound S5 showed SU-DHL-6 IC₅₀ = 0.035 µM [6]. Testing the target compound alongside its 4-H-phenyl, 4-F-phenyl, and 4-OCH₃-phenyl analogs at 0.01–100 µM (72 h incubation, MTT or CellTiter-Glo readout) generates a quantitative cellular SAR that directly links the 4-CF₃ electronic effect to antiproliferative potency. Inclusion of a CDK4/6 inhibitor (e.g., palbociclib) or PI3Kδ inhibitor (e.g., idelalisib) as a pharmacological control provides mechanistic insight into the compound's cellular target engagement.

Physicochemical Profiling for Lead Optimization: Solubility, logD, and PAMPA Permeability

The compound's computed XLogP3 of 3.4 and TPSA of 73.9 Ų [2] predict favorable drug-like properties, but experimental validation is essential before committing to a chemical series. A standardized physicochemical profiling workflow should include: (1) kinetic aqueous solubility by nephelometry (PBS pH 7.4, 200 µM nominal concentration), (2) logD₇.₄ by shake-flask HPLC method, and (3) PAMPA (parallel artificial membrane permeability assay) at pH 7.4 to determine effective permeability (Pₑ, ×10⁻⁶ cm/s). Running the 4-H-phenyl, 4-F-phenyl, and 4-OCH₃-phenyl analogs in the same assay batch provides quantitative ΔlogD and ΔPₑ values as a function of para substitution, enabling data-driven selection of the optimal analog for progression to in vivo pharmacokinetic studies. The CF₃ group's impact on logD (predicted increase of ~0.5–1.0 log units vs. unsubstituted phenyl) is directly measurable in this workflow.

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